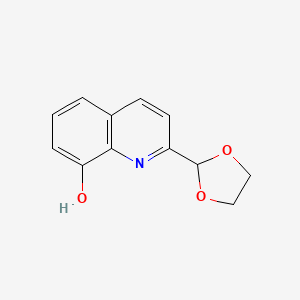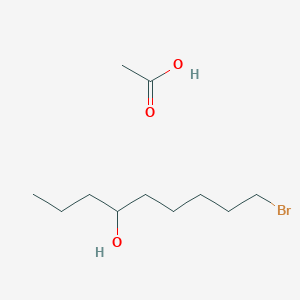
1-Hydroxy-4,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H14O2. It is known for its unique structure, which includes a hydroxyl group and a ketone group on a pentane backbone with two methyl groups at the fourth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4,4-dimethylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 4,4-Dimethyl-3-oxopentanal.
Reduction: 4,4-Dimethylpentan-3-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-4,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Mechanism of Action
The mechanism of action of 1-hydroxy-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. This process involves the formation of intermediate species and the participation of catalysts to facilitate the reaction .
Comparison with Similar Compounds
4,4-Dimethylpentan-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dihydroxy-2,4-dimethylpentan-3-one: Contains an additional hydroxyl group, leading to different reactivity and applications.
4,4-Dimethyl-3-oxopentanal: An oxidation product of 1-hydroxy-4,4-dimethylpentan-3-one, with distinct chemical properties
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
444795-05-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-hydroxy-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)6(9)4-5-8/h8H,4-5H2,1-3H3 |
InChI Key |
XMJXIDRLNLRIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


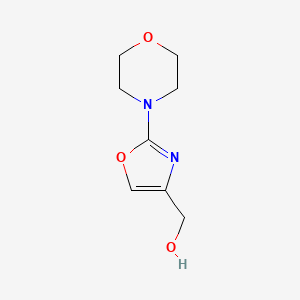
![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
amino}benzaldehyde](/img/structure/B13869230.png)
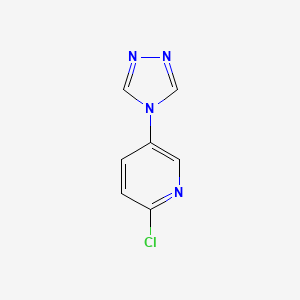
![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

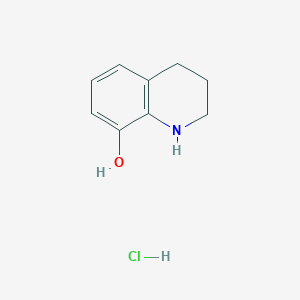
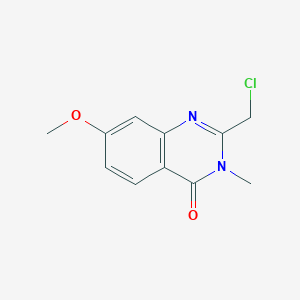
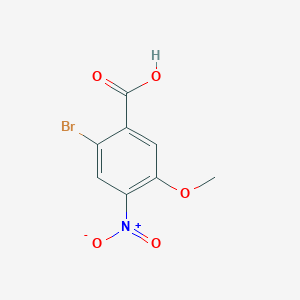
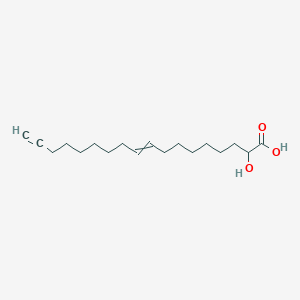
![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)

